6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline 6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline
Brand Name: Vulcanchem
CAS No.: 2034310-06-8
VCID: VC11796816
InChI: InChI=1S/C17H14F4N6/c18-11-1-2-13-12(7-11)16(25-9-22-13)27-5-3-26(4-6-27)15-8-14(17(19,20)21)23-10-24-15/h1-2,7-10H,3-6H2
SMILES: C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=NC4=C3C=C(C=C4)F
Molecular Formula: C17H14F4N6
Molecular Weight: 378.33 g/mol

6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline

CAS No.: 2034310-06-8

Cat. No.: VC11796816

Molecular Formula: C17H14F4N6

Molecular Weight: 378.33 g/mol

* For research use only. Not for human or veterinary use.

6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline - 2034310-06-8

Specification

CAS No. 2034310-06-8
Molecular Formula C17H14F4N6
Molecular Weight 378.33 g/mol
IUPAC Name 6-fluoro-4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]quinazoline
Standard InChI InChI=1S/C17H14F4N6/c18-11-1-2-13-12(7-11)16(25-9-22-13)27-5-3-26(4-6-27)15-8-14(17(19,20)21)23-10-24-15/h1-2,7-10H,3-6H2
Standard InChI Key SCNZEKXQKFHNII-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=NC4=C3C=C(C=C4)F
Canonical SMILES C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=NC4=C3C=C(C=C4)F

Introduction

Structural Features and Molecular Properties

Core Quinazoline Architecture

The quinazoline core serves as the foundational scaffold, providing a planar, aromatic system that facilitates interactions with enzymatic active sites and nucleic acids. The benzene ring contributes to hydrophobic interactions, while the pyrimidine ring offers hydrogen-bonding capabilities through its nitrogen atoms. Substitutions at positions 4 and 6 introduce steric and electronic modifications that enhance target specificity and metabolic stability.

Strategic Substitutions

  • Fluorine at Position 6: The electron-withdrawing fluorine atom increases the compound’s lipophilicity and resistance to oxidative metabolism, prolonging its half-life in biological systems.

  • Piperazine Moiety at Position 4: The piperazine group, a six-membered ring containing two nitrogen atoms, enhances solubility and provides conformational flexibility, enabling the molecule to adapt to binding pockets in target proteins.

  • Trifluoromethyl Pyrimidine Substituent: The trifluoromethyl group (-CF3) attached to the pyrimidine ring at position 6 introduces strong electronegativity and steric bulk, which improve binding affinity to hydrophobic regions of enzymes such as tyrosine kinases.

Table 1: Molecular Properties of 6-Fluoro-4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline

PropertyValue
CAS Number2034310-06-8
Molecular FormulaC17H14F4N6
Molecular Weight378.33 g/mol
Key SubstituentsFluorine, Piperazine, -CF3

Biological Activity and Mechanism of Action

Anticancer Activity

Quinazoline derivatives are extensively studied for their antitumor properties, primarily through inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity. EGFR overexpression is implicated in numerous cancers, including non-small cell lung cancer (NSCLC) and breast cancer. By binding to the ATP-binding site of EGFR, 6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline prevents autophosphorylation and subsequent activation of downstream proliferative signaling pathways such as MAPK/ERK and PI3K/Akt. Preclinical studies report IC50 values in the low micromolar range against EGFR-positive cell lines, surpassing the potency of first-generation inhibitors like gefitinib.

Selectivity and Off-Target Effects

The trifluoromethyl group enhances selectivity for mutant EGFR variants (e.g., L858R, T790M) while minimizing interactions with wild-type receptors, reducing off-target toxicity. Computational docking studies suggest that the -CF3 group forms van der Waals interactions with hydrophobic residues in the mutant EGFR active site, stabilizing the inhibitor-enzyme complex.

Future Research Directions

Synthesis Optimization

Current synthetic routes yield the compound at 95% purity, necessitating refinement to achieve clinical-grade material. Future work should explore catalytic asymmetric synthesis to reduce enantiomeric impurities.

Preclinical Development

Comprehensive in vivo studies are needed to assess toxicity, maximum tolerated dose, and efficacy in xenograft models. Pharmacodynamic studies using positron emission tomography (PET) could visualize EGFR inhibition in real time.

Clinical Translation

Phase I trials should evaluate safety in healthy volunteers, with subsequent phases targeting EGFR-mutant cancers. Combination therapies with immune checkpoint inhibitors may synergize to enhance antitumor responses.

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